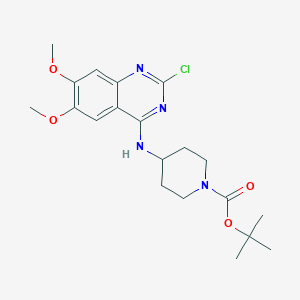
Tungsten(VI) oxychloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tungsten(VI) oxychloride is a chemical compound with the molecular formula Cl₂OW It is a coordination complex where tungsten is in the +6 oxidation state, coordinated with two chlorine atoms and one hypochlorite group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chloro hypochlorite;tungsten typically involves the reaction of tungsten hexachloride (WCl₆) with sodium hypochlorite (NaOCl) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent the oxidation of tungsten. The general reaction can be represented as: [ \text{WCl}_6 + \text{NaOCl} \rightarrow \text{Cl}_2\text{OW} + \text{NaCl} ]
Industrial Production Methods
Industrial production of chloro hypochlorite;tungsten involves large-scale reactions using tungsten hexachloride and sodium hypochlorite in a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure complete reaction and to prevent the decomposition of the product. The product is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tungsten(VI) oxychloride undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, converting other substances to their oxidized forms.
Reduction: It can also be reduced under specific conditions, leading to the formation of lower oxidation state tungsten compounds.
Substitution: The chlorine atoms in the compound can be substituted by other ligands such as bromine or iodine.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution Reactions: Halogen exchange reactions can be carried out using halogenating agents like bromine (Br₂) or iodine (I₂).
Major Products Formed
Oxidation: Formation of higher oxidation state tungsten compounds.
Reduction: Formation of tungsten compounds in lower oxidation states.
Substitution: Formation of chloro bromide;tungsten or chloro iodide;tungsten.
Wissenschaftliche Forschungsanwendungen
Tungsten(VI) oxychloride has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and halogenation reactions.
Biology: Investigated for its potential antimicrobial properties due to its oxidizing nature.
Medicine: Explored for its potential use in disinfectants and antiseptics.
Industry: Utilized in water treatment processes for its ability to generate hypochlorous acid, a powerful disinfectant.
Wirkmechanismus
The mechanism of action of chloro hypochlorite;tungsten involves the release of hypochlorous acid (HOCl) upon reaction with water. Hypochlorous acid is a strong oxidizing agent that can disrupt cellular processes in microorganisms, leading to their inactivation. The molecular targets include proteins, lipids, and nucleic acids, which are oxidized and rendered non-functional.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Hypochlorite (NaOCl): Commonly used as a bleaching agent and disinfectant.
Calcium Hypochlorite (Ca(OCl)₂): Used in water treatment and as a disinfectant.
Chlorine Dioxide (ClO₂): Used in water treatment and as a bleaching agent.
Uniqueness
Tungsten(VI) oxychloride is unique due to the presence of tungsten, which imparts distinct chemical properties compared to other hypochlorite compounds. The coordination of tungsten with chlorine and hypochlorite groups enhances its stability and reactivity, making it suitable for specialized applications in catalysis and disinfection.
Eigenschaften
Molekularformel |
Cl2OW |
|---|---|
Molekulargewicht |
270.74 g/mol |
IUPAC-Name |
chloro hypochlorite;tungsten |
InChI |
InChI=1S/Cl2O.W/c1-3-2; |
InChI-Schlüssel |
BWKCCRPHMILRGD-UHFFFAOYSA-N |
Kanonische SMILES |
O(Cl)Cl.[W] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol](/img/structure/B8713931.png)

![7-Chloro-6-phenylimidazo[1,2-a]pyrimidine](/img/structure/B8713946.png)







